molecular formula C15H17N3S B4749038 N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea

N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea

Cat. No. B4749038
M. Wt: 271.4 g/mol
InChI Key: XRXCAAJTVJWOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea, also known as MPTU, is a synthetic compound that has been widely used in scientific research. MPTU is a thiourea derivative that has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. In

Mechanism of Action

The mechanism of action of N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea is not fully understood. However, it has been suggested that N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea exerts its biological activities by modulating various signaling pathways. For example, N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer development. N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has also been shown to activate the AMPK signaling pathway, which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.

Advantages and Limitations for Lab Experiments

N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has been shown to possess various biological activities, making it a versatile tool for studying inflammation, cancer, and diabetes. However, there are also limitations to using N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea in lab experiments. For example, N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has poor solubility in water, which can limit its use in certain experiments. Additionally, the mechanism of action of N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea. One area of interest is the development of N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea analogs with improved solubility and bioactivity. Another area of interest is the elucidation of the mechanism of action of N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea, which could lead to the development of new therapeutic strategies for inflammation, cancer, and diabetes. Additionally, the potential use of N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea as a diagnostic tool for these diseases could also be explored.

Scientific Research Applications

N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has been widely used in scientific research due to its various biological activities. It has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea also exhibits anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.

properties

IUPAC Name

1-(4-methylpyridin-2-yl)-3-(1-phenylethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3S/c1-11-8-9-16-14(10-11)18-15(19)17-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXCAAJTVJWOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=S)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpyridin-2-yl)-3-(1-phenylethyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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